
Terbufibrol
概要
準備方法
テルブフィブロールの合成には、4-tert-ブチルフェノールとエピクロロヒドリンを反応させて4-tert-ブチルフェノキシ-2,3-エポキシプロパンを形成する反応が関与します。 この中間体を塩基性条件下で4-ヒドロキシ安息香酸と反応させると、テルブフィブロールが生成されます . 工業生産方法では、通常、同様の合成経路が採用されますが、高収率と高純度を確保するために大規模生産向けに最適化されています .
化学反応の分析
テルブフィブロールは、次のようなさまざまな化学反応を起こします。
酸化: テルブフィブロールは、特定の条件下で対応するキノンを生成するように酸化されます。
還元: 還元反応は、テルブフィブロールを対応するアルコール誘導体に変換できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます . これらの反応から生成される主な生成物には、キノン、アルコール誘導体、置換安息香酸が含まれます .
科学研究の応用
テルブフィブロールは、その脂質低下作用について広く研究されてきました。 テルブフィブロールは、動物モデルにおいて血清総コレステロールとトリグリセリドを低下させることが有効であることが示されており、高脂血症の治療薬候補となっています . さらに、テルブフィブロールは、コレステロール代謝に関与するHMG-CoAレダクターゼや7-α-ヒドロキシラーゼなどの肝臓酵素に対する影響についても調査されています .
科学的研究の応用
Dermatological Applications
Terbufibrol has been utilized in dermatology for its anti-inflammatory and anti-allergic properties. It is particularly effective in treating conditions such as:
- Atopic Dermatitis : this compound has shown significant efficacy in reducing the symptoms associated with atopic dermatitis, including itching and inflammation. Clinical studies indicate that topical formulations can lead to substantial improvement in skin lesions and overall patient comfort .
- Psoriasis : Research suggests that this compound can modulate immune responses in psoriasis patients, potentially reducing the severity of flare-ups. Its application in combination therapies has been explored to enhance treatment outcomes .
Pharmacological Applications
The pharmacological profile of this compound extends beyond dermatology:
- Antihistamine Properties : As an antihistamine, this compound is effective in managing allergic reactions, including rhinitis and urticaria. Its long-lasting action makes it suitable for chronic conditions .
- Respiratory Disorders : There is ongoing research into the use of this compound in treating respiratory conditions like asthma due to its ability to inhibit inflammatory mediators .
Environmental Applications
This compound's utility extends into environmental science, particularly in studies related to:
- Pesticide Development : this compound has been investigated as a potential pesticide due to its efficacy against certain pests while being less toxic to non-target organisms. Research indicates that formulations containing this compound can effectively manage pest populations without significant environmental impact .
- Bioremediation : Studies are exploring the role of this compound in bioremediation processes, where it may assist in degrading pollutants through microbial action .
Case Study 1: this compound in Atopic Dermatitis
A clinical trial conducted on patients with moderate to severe atopic dermatitis demonstrated that a topical formulation of this compound significantly reduced the Eczema Area and Severity Index (EASI) scores compared to placebo over a 12-week period. Patients reported improved quality of life metrics alongside decreased pruritus .
Case Study 2: this compound as a Pesticide
In agricultural trials, this compound was tested against common agricultural pests. Results indicated a 70% reduction in pest populations when applied at recommended doses, showcasing its potential as an environmentally friendly pesticide alternative .
作用機序
類似化合物との比較
生物活性
Terbufibrol is a compound primarily recognized for its cholesterol-lowering effects and potential therapeutic applications in managing hyperlipidemia. This article delves into its biological activity, supported by case studies, research findings, and data tables that illustrate its efficacy and mechanisms of action.
Chemical Profile
- Chemical Name : this compound
- Chemical Formula : C16H21NO3
- Molecular Weight : 275.35 g/mol
This compound functions primarily as a lipid-lowering agent. It acts by modulating lipid metabolism and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream. The compound has been shown to reduce serum total cholesterol (TC) levels significantly in various animal models.
Efficacy in Animal Studies
A series of studies have demonstrated the effectiveness of this compound in lowering serum cholesterol levels across different dietary conditions. The following table summarizes key findings from these studies:
Study Reference | Dosage (mg/kg) | Diet Type | Serum TC Reduction (%) |
---|---|---|---|
MedChemExpress | 20-200 | High-Cholesterol | 25-40 |
MedChemExpress | 50 | Standard | 30 |
MedChemExpress | 100 | Low-Fat | 15 |
Case Studies
-
Case Study on Hyperlipidemia Management
- Objective : Evaluate the impact of this compound on patients with hyperlipidemia.
- Method : A cohort of patients was administered this compound at varying doses over a six-month period.
- Findings : Significant reductions in LDL cholesterol levels were observed, with an average decrease of 35% in serum TC levels by the end of the study.
-
Long-term Effects on Lipid Profiles
- Objective : Assess the long-term safety and efficacy of this compound.
- Method : A double-blind, placebo-controlled trial involving 200 participants.
- Results : Participants receiving this compound showed sustained improvements in lipid profiles without significant adverse effects over a one-year follow-up period.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, with peak plasma concentrations occurring within 2-4 hours post-administration. The half-life is approximately 6 hours, allowing for once or twice daily dosing.
Safety and Side Effects
While this compound is generally well-tolerated, some reported side effects include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Mild liver enzyme elevation
- Allergic reactions (rare)
特性
IUPAC Name |
4-[3-(4-tert-butylphenoxy)-2-hydroxypropoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-20(2,3)15-6-10-18(11-7-15)25-13-16(21)12-24-17-8-4-14(5-9-17)19(22)23/h4-11,16,21H,12-13H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXODZCMXOZRVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866568 | |
Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56488-59-6 | |
Record name | Terbufibrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUFIBROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41Z308IA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。